molecular formula C12H10N2O2S B7825172 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid

2-((2-Phenylpyrimidin-4-yl)thio)acetic acid

Cat. No.: B7825172
M. Wt: 246.29 g/mol
InChI Key: SXPMNYJJBMNTSF-UHFFFAOYSA-N
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Description

2-((2-Phenylpyrimidin-4-yl)thio)acetic acid is a chemical compound that belongs to the class of phenylpyrimidines It is characterized by a phenyl group attached to a pyrimidin-4-yl ring, which is further connected to a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-phenylpyrimidin-4-ylamine and thioacetic acid as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as a palladium or nickel catalyst, under reflux conditions.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The thioacetic acid moiety can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

  • Reduction: The compound can be reduced to form the corresponding thiol derivative.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution reactions are often carried out using nitric acid, bromine, or chlorine.

Major Products Formed:

  • Oxidation: 2-((2-Phenylpyrimidin-4-yl)thio)sulfoxide and 2-((2-Phenylpyrimidin-4-yl)thio)sulfone.

  • Reduction: 2-((2-Phenylpyrimidin-4-yl)thiol).

  • Substitution: Nitro- or halogen-substituted derivatives of the phenyl group.

Scientific Research Applications

2-((2-Phenylpyrimidin-4-yl)thio)acetic acid has found applications in various scientific research areas:

  • Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a precursor for the development of pharmaceuticals, particularly in the treatment of certain diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-((2-Phenylpyrimidin-4-yl)ethanol)

  • 2-((2-Phenylpyrimidin-4-yl)methanol)

  • 2-((2-Phenylpyrimidin-4-yl)ethylamine)

  • 2-((2-Phenylpyrimidin-4-yl)propionic acid)

Properties

IUPAC Name

2-(2-phenylpyrimidin-4-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c15-11(16)8-17-10-6-7-13-12(14-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPMNYJJBMNTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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